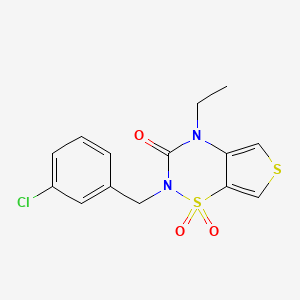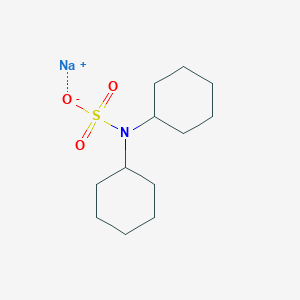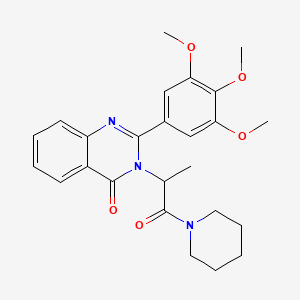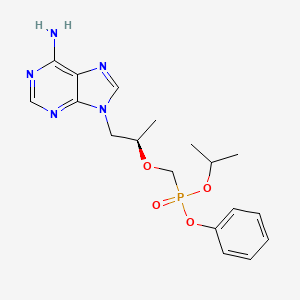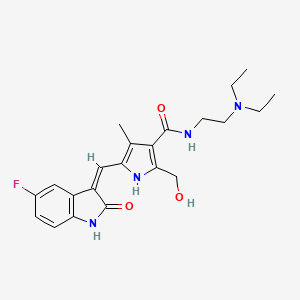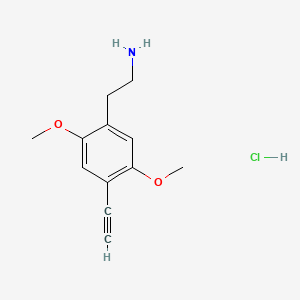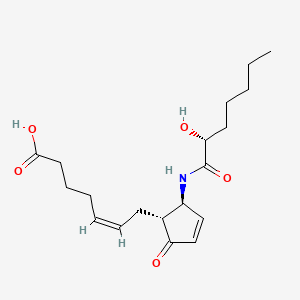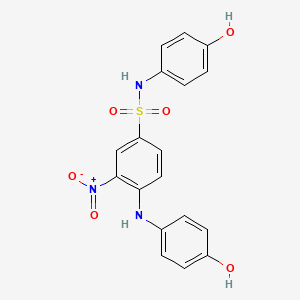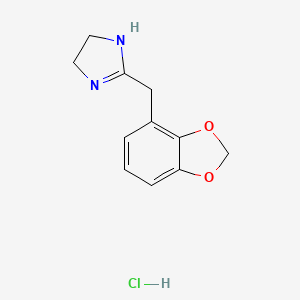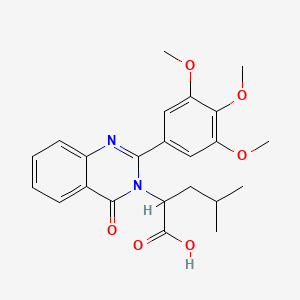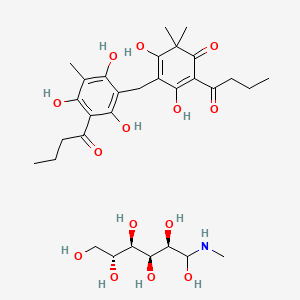
Flavaspidic acid-N-methylglucaminate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flavaspidic acid-N-methylglucaminate is a derivative of flavaspidic acid, a compound known for its antibacterial properties. This compound is particularly noted for its ability to inhibit the growth of various bacterial strains, making it a subject of interest in the field of medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of flavaspidic acid-N-methylglucaminate typically involves the esterification of flavaspidic acid with N-methylglucamine. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Flavaspidic acid-N-methylglucaminate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
科学的研究の応用
Flavaspidic acid-N-methylglucaminate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its antibacterial properties and its ability to inhibit biofilm formation.
Medicine: Potential use as an antibacterial agent, particularly against drug-resistant strains of bacteria.
Industry: Utilized in the formulation of antibacterial coatings and materials.
作用機序
The mechanism of action of flavaspidic acid-N-methylglucaminate involves the inhibition of bacterial protein synthesis. It binds to specific proteins involved in the synthesis of tRNA, thereby disrupting the bacterial protein synthesis pathway. This leads to the inhibition of bacterial growth and biofilm formation .
類似化合物との比較
Similar Compounds
Flavaspidic acid BB: Another derivative of flavaspidic acid with similar antibacterial properties.
Norflavaspidic acid AB: Known for its potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
Uniqueness
Flavaspidic acid-N-methylglucaminate is unique due to its enhanced solubility and stability compared to other derivatives. This makes it particularly effective in various applications, including medicinal and industrial uses .
特性
CAS番号 |
992-18-7 |
|---|---|
分子式 |
C31H47NO14 |
分子量 |
657.7 g/mol |
IUPAC名 |
2-butanoyl-4-[(3-butanoyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C24H30O8.C7H17NO6/c1-6-8-14(25)16-19(28)11(3)18(27)12(20(16)29)10-13-21(30)17(15(26)9-7-2)23(32)24(4,5)22(13)31;1-8-7(14)6(13)5(12)4(11)3(10)2-9/h27-31H,6-10H2,1-5H3;3-14H,2H2,1H3/t;3-,4-,5+,6-,7?/m.1/s1 |
InChIキー |
HFBQSVVURWRQMG-VBCATWOOSA-N |
異性体SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O)C)O.CNC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
正規SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O)C)O.CNC(C(C(C(C(CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


